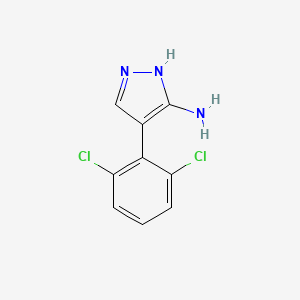

4-(2,6-dichlorophenyl)-1H-pyrazol-5-amine

Description

Contextualization within Heterocyclic Chemistry: The Pyrazole (B372694) Scaffold

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. globalresearchonline.net This structural feature imparts a unique combination of chemical properties, including thermal stability and resistance to oxidation and reduction. The pyrazole ring is a versatile scaffold in organic synthesis, allowing for functionalization at various positions to modulate its physicochemical and biological properties. globalresearchonline.net

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a wide range of biologically active compounds. mdpi.com Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for engaging with biological targets.

Significance of Pyrazole-5-amines in Chemical Biology and Advanced Materials

The introduction of an amino group at the 5-position of the pyrazole ring, creating a pyrazole-5-amine, significantly enhances the molecule's utility. These compounds are valuable intermediates in the synthesis of a variety of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. mdpi.combeilstein-journals.orgnih.gov

In the realm of chemical biology, pyrazole-5-amines are recognized as key building blocks for the development of kinase inhibitors, which are crucial in cancer therapy. nih.gov The amino group can act as a key hydrogen bond donor, facilitating strong and specific interactions with the hinge region of kinase active sites. Furthermore, the pyrazole-5-amine core is found in compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. nih.gov

The application of pyrazole derivatives extends to materials science, where they have been investigated for their use in fluorescent substances and dyes. globalresearchonline.net The electronic properties of the pyrazole ring, which can be tuned by substituents, make these compounds promising candidates for organic light-emitting diodes (OLEDs) and other electronic materials.

Overview of Research Trajectories for 4-(2,6-dichlorophenyl)-1H-pyrazol-5-amine and Structural Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for its structural analogues provide a clear indication of its potential areas of application. The primary focus of research on related 4-aryl-1H-pyrazol-5-amines is in the field of medicinal chemistry, particularly in the design of kinase inhibitors.

The 2,6-dichlorophenyl moiety is a common substituent in pharmacologically active compounds, often introduced to enhance binding affinity and metabolic stability. For instance, the related compound N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519) is a potent cyclin-dependent kinase (CDK) inhibitor that has been investigated in clinical trials for cancer treatment. While not a direct analogue, this highlights the potential of the 2,6-dichlorophenyl group in directing the biological activity of pyrazole-based compounds.

Research into other dichlorophenyl-substituted pyrazoles has also shown promise. For example, 1-(2,4-dichlorophenyl)-5-amino-1H-pyrazole-4-carbonitrile has been utilized as a precursor in the synthesis of fused pyrazoloazines with potential therapeutic applications. nih.gov This underscores the value of dichlorophenyl-substituted pyrazole-5-amines as versatile synthetic intermediates.

Future research on this compound is likely to follow these established paths. Investigations into its potential as a kinase inhibitor, by serving as a scaffold for further chemical modification, would be a logical progression. Furthermore, its utility as a building block for more complex heterocyclic systems with diverse biological activities warrants exploration. In the field of materials science, the impact of the 2,6-dichloro substitution on the photophysical properties of the pyrazole-5-amine core could be a fruitful area of investigation for the development of novel functional materials.

Structure

3D Structure

Properties

Molecular Formula |

C9H7Cl2N3 |

|---|---|

Molecular Weight |

228.07 g/mol |

IUPAC Name |

4-(2,6-dichlorophenyl)-1H-pyrazol-5-amine |

InChI |

InChI=1S/C9H7Cl2N3/c10-6-2-1-3-7(11)8(6)5-4-13-14-9(5)12/h1-4H,(H3,12,13,14) |

InChI Key |

SZFFVTOWHGVGTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(NN=C2)N)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Based Structural Characterization of 4 2,6 Dichlorophenyl 1h Pyrazol 5 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 4-(2,6-dichlorophenyl)-1H-pyrazol-5-amine, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups tend to shift signals to a higher frequency (downfield), while electron-donating groups shift them to a lower frequency (upfield).

In this compound, one would expect to observe distinct signals for the protons on the pyrazole (B372694) ring, the dichlorophenyl ring, the amine group (NH₂), and the pyrazole NH. The protons of the dichlorophenyl ring are expected to appear in the aromatic region of the spectrum. Due to the symmetrical substitution, the H-3' and H-5' protons would be chemically equivalent, as would the H-4' proton, leading to a characteristic splitting pattern. The proton at position 3 of the pyrazole ring (H-3) would likely appear as a singlet. The protons of the amine group and the pyrazole NH may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| NH (pyrazole) | Broad singlet | 1H |

| H-3 (pyrazole) | Singlet | 1H |

| H-3', H-5' (phenyl) | Doublet | 2H |

| H-4' (phenyl) | Triplet | 1H |

| NH₂ (amine) | Broad singlet | 2H |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment.

For this compound, distinct signals are expected for each unique carbon atom. The carbon atoms of the dichlorophenyl ring directly bonded to chlorine (C-2' and C-6') would be shifted downfield. The other aromatic carbons would also appear in the typical aromatic region (around 120-140 ppm). The carbon atoms of the pyrazole ring would have chemical shifts characteristic of heterocyclic aromatic systems.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-3 (pyrazole) | --- |

| C-4 (pyrazole) | --- |

| C-5 (pyrazole) | --- |

| C-1' (phenyl) | --- |

| C-2', C-6' (phenyl) | --- |

| C-3', C-5' (phenyl) | --- |

| C-4' (phenyl) | --- |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would be used to confirm the coupling between the protons on the dichlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment shows correlations between protons and the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbon atoms over longer ranges (typically two or three bonds). HMBC is crucial for establishing the connectivity between different parts of the molecule, for example, linking the dichlorophenyl ring to the pyrazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₉H₇Cl₂N₃), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Fragmentation Patterns and Structural Information

In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and elucidate its structure. For pyrazole derivatives, common fragmentation pathways often involve cleavage of the pyrazole ring. The presence of the dichlorophenyl group would also lead to characteristic isotopic patterns for fragments containing chlorine atoms.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful non-destructive tool for identifying functional groups and elucidating the conformational characteristics of molecules. For this compound, a detailed analysis of its vibrational spectra allows for the assignment of characteristic modes associated with the pyrazole ring, the dichlorophenyl substituent, and the amine group. While a dedicated, complete experimental spectrum for the title compound is not widely published, a comprehensive understanding can be derived from theoretical calculations and comparative analysis of related pyrazole derivatives. nih.govdergipark.org.tr

The FT-IR and FT-Raman spectra are complementary. FT-IR absorption intensity is related to the change in the dipole moment during a vibration, while Raman scattering intensity depends on the change in polarizability. Generally, vibrations of polar functional groups like N-H and C=O are strong in the IR spectrum, whereas vibrations of non-polar moieties with symmetric stretches are more prominent in the Raman spectrum. globalresearchonline.net

Key vibrational modes for this compound can be assigned as follows:

N-H Vibrations: The amine (NH₂) group is expected to show asymmetric and symmetric stretching vibrations, typically in the 3500–3250 cm⁻¹ region. dergipark.org.tr For instance, in related heterocyclic amines, these bands are observed around 3460 cm⁻¹ and 3450 cm⁻¹ in FT-Raman and FT-IR spectra, respectively. nih.gov The N-H bending (scissoring) vibration is typically observed in the 1650–1550 cm⁻¹ range. nih.gov

C-H Vibrations: Aromatic C-H stretching vibrations from the dichlorophenyl ring are expected to appear above 3000 cm⁻¹. The C-H stretch from the pyrazole ring also falls in this region.

Ring Vibrations: The pyrazole and benzene (B151609) rings exhibit characteristic stretching and deformation vibrations. C=N and C=C stretching vibrations within the pyrazole ring typically occur in the 1650–1400 cm⁻¹ region. semanticscholar.org

C-N Vibrations: The C-N stretching of the primary amine is often weak and appears in the 1220–1020 cm⁻¹ range. globalresearchonline.net

C-Cl Vibrations: The C-Cl stretching vibrations associated with the dichlorophenyl group are expected in the fingerprint region, typically below 800 cm⁻¹.

A representative table of expected vibrational assignments, based on data from analogous compounds, is provided below. dergipark.org.trnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Asymmetric Stretch | ~3500 - 3400 | FT-IR, FT-Raman |

| N-H Symmetric Stretch | ~3400 - 3300 | FT-IR, FT-Raman |

| Aromatic C-H Stretch | ~3100 - 3000 | FT-IR, FT-Raman |

| N-H Bending | ~1650 - 1550 | FT-IR |

| C=N / C=C Ring Stretch | ~1600 - 1450 | FT-IR, FT-Raman |

| C-N Stretch | ~1220 - 1020 | FT-IR |

| C-Cl Stretch | < 800 | FT-IR, FT-Raman |

These assignments are crucial for confirming the molecular structure and can also provide insights into intermolecular interactions, such as hydrogen bonding, which would cause shifts in the N-H stretching frequencies. researchgate.net

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov It provides precise data on bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformation. Furthermore, it reveals how molecules are arranged in a crystal lattice, offering insights into intermolecular forces that govern the supramolecular architecture. nih.gov

The determination of a crystal structure begins with growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam, typically Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. researchgate.net As the crystal is rotated, a unique diffraction pattern is recorded by a detector, such as a CCD area detector. iucr.org

The collected data, consisting of thousands of reflection intensities, are then processed. This involves indexing the reflections to determine the unit cell parameters and space group, followed by data reduction and absorption correction. iucr.orgnih.gov The structure is subsequently solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². nih.gov Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by parameters such as the R-factor (R1) and weighted R-factor (wR2).

A table summarizing typical experimental details for a related dichlorophenyl pyrazole derivative is shown below. researchgate.netnih.gov

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 19.8321 (19) Å, b = 7.8574 (5) Å, c = 16.3416 (16) Å |

| β = 106.815 (10)° | |

| Volume (V) | 2437.6 (4) ų |

| Molecules per unit cell (Z) | 4 |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 K |

| Reflections collected | ~8900 |

| Independent reflections | ~3000 |

| Final R indices [I > 2σ(I)] | R1 = 0.047, wR2 = 0.123 |

The refined crystal structure provides a wealth of geometric data. In pyrazole derivatives, the pyrazole ring is generally observed to be nearly planar. uky.edu The bond lengths within this ring, such as N-N, N-C, and C-C, reflect the aromatic character and electron distribution. For instance, the N-N bond length in pyrazole rings is typically around 1.37 Å. uky.edu

Below are tables of selected bond lengths and angles from a representative dichlorophenyl pyrazole analogue. researchgate.netnih.gov

Selected Bond Lengths

| Bond | Length (Å) |

| Cl1 - C15 | 1.729 (4) |

| Cl2 - C13 | 1.730 (4) |

| N1 - N2 | 1.375 (3) |

| N1 - C5 | 1.341 (4) |

| N2 - C3 | 1.328 (4) |

| C3 - C4 | 1.402 (4) |

| C4 - C5 | 1.398 (4) |

Selected Bond Angles

| Angle | Degree (°) |

| C5 - N1 - N2 | 111.9 (2) |

| C3 - N2 - N1 | 105.4 (2) |

| N2 - C3 - C4 | 111.7 (3) |

| C5 - C4 - C3 | 104.8 (3) |

| N1 - C5 - C4 | 106.2 (3) |

The packing of molecules in a crystal is directed by a network of intermolecular interactions, which is fundamental to the field of crystal engineering. In this compound, the primary amine (NH₂) and pyrazole ring nitrogens are capable of acting as hydrogen bond donors and acceptors, respectively.

Typical Hydrogen Bond Geometry in Analogous Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···N | ~0.86 | ~2.20 | ~3.05 | ~170 |

| N-H···O | ~0.86 | ~2.10 | ~2.95 | ~165 |

| C-H···Cl | ~0.93 | ~2.85 | ~3.70 | ~150 |

Computational Chemistry and Quantum Chemical Investigations of 4 2,6 Dichlorophenyl 1h Pyrazol 5 Amine Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a important method in computational chemistry for investigating the electronic properties of molecules. nih.gov Calculations are often performed using specific functionals, such as B3LYP, coupled with basis sets like 6-31G(d,p) or 6-311++G(d,p), to model the behavior of electrons and predict molecular characteristics. mdpi.comnih.gov

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. mdpi.com For derivatives of 4-(2,6-dichlorophenyl)-1H-pyrazol-5-amine, this involves calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis, which explores the different spatial arrangements (conformers) of a molecule and their relative energies, is also critical. By identifying the global minimum energy conformation, researchers can work with the most probable structure of the molecule. The optimized geometric parameters obtained from these calculations provide a solid foundation for all subsequent computational analyses. nih.gov Theoretical results are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Lengths (Å) | C3-N2 | 1.39 Å |

| N1-N2 | 1.35 Å | |

| C4-C5 | 1.41 Å | |

| C5-N(amine) | 1.37 Å | |

| **Bond Angles (°) ** | C5-N1-N2 | 110.5° |

| N1-N2-C3 | 106.0° | |

| N2-C3-C4 | 111.2° | |

| C3-C4-C5 | 104.8° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, making it susceptible to electrophilic attack. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's ability to react with nucleophiles. nih.govnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more polarizable and reactive. nih.gov For pyrazole (B372694) derivatives, the distribution of HOMO and LUMO orbitals is often spread across the pyrazole ring and adjacent phenyl groups, indicating the reactive regions of the molecule. nih.govnih.gov

Table 2: Frontier Molecular Orbital Properties of Pyrazole Derivatives Note: The values are representative examples based on typical findings for similar pyrazole structures.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Pyrazole Derivative A | -6.150 | -1.032 | 5.118 |

| Pyrazole Derivative B | -6.102 | -0.937 | 5.165 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govuomphysics.net The MEP map displays different potential values on the molecule's surface using a color spectrum.

Typically, red regions indicate negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These areas are often associated with electronegative atoms like nitrogen and oxygen. nih.gov Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For pyrazole derivatives, MEP analysis often highlights the nitrogen atoms of the pyrazole ring and the amino group as centers of negative potential. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides detailed insights into the delocalization of electron density between occupied and unoccupied orbitals within a molecule. nih.gov This analysis helps to understand the intramolecular charge transfer, hyperconjugative interactions, and the stability arising from these electronic effects.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. uomphysics.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net These theoretical calculations can help in the assignment of experimental NMR signals and provide a deeper understanding of the electronic environment of the nuclei. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. uomphysics.net This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption wavelengths (λmax). This information is crucial for understanding the optical properties of the compounds.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. researchgate.net By comparing the calculated vibrational modes with the experimental IR spectrum, researchers can identify characteristic functional groups and confirm the molecular structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. shd-pub.org.rs 2D and 3D-QSAR models are developed for pyrazole derivatives to predict their potential as inhibitors for various biological targets, such as enzymes or receptors. nih.govacs.org

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of known active compounds. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. nih.govacs.org Once a statistically robust and predictive QSAR model is developed, it can be used to predict the activity of new, unsynthesized derivatives of this compound. researchgate.net This approach saves time and resources by prioritizing the synthesis of compounds with the highest predicted potency. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as a pyrazole derivative, might interact with a biological target at the molecular level. eurasianjournals.com These methods are instrumental in drug discovery for identifying potential targets and understanding the mechanism of action.

The pyrazole core is recognized as a "privileged scaffold" in drug discovery, known to interact with a wide range of biological targets. For derivatives containing a dichlorophenyl group, a significant body of research points toward protein kinases as primary putative molecular targets. mdpi.comnih.gov

Kinases are a large family of enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.gov Molecular modeling studies have repeatedly shown that pyrazole derivatives are effective kinase inhibitors. nih.govnih.gov Specific kinase families and enzymes that have been identified as potential targets for dichlorophenyl-pyrazole derivatives include:

Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). mdpi.comresearchgate.net

Serine/Threonine Kinases: Including Akt (Protein Kinase B), p38 MAP kinase, Aurora kinases, and Cyclin-Dependent Kinases (CDKs). nih.govmdpi.com

Non-receptor Tyrosine Kinases: Such as those in the Abl family.

The rationale for targeting kinases stems from the ability of the pyrazole scaffold to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these enzymes, a common feature exploited by many kinase inhibitors. nih.govmdpi.com The dichlorophenyl moiety, in particular, often occupies hydrophobic pockets within the active site, contributing to binding affinity and selectivity. mdpi.com

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target and estimate the strength of the interaction, often expressed as a binding energy or docking score. For pyrazole derivatives, these studies reveal common interaction patterns crucial for their inhibitory activity.

Binding Affinity: The binding affinity indicates the strength of the interaction between the ligand and its target. Lower binding energy values typically suggest a more stable and potent interaction. Docking studies on various chlorophenyl-pyrazole derivatives have reported significant binding affinities for several kinases.

| Pyrazole Derivative | Target Protein (PDB ID) | Predicted Binding Energy (kJ/mol) |

|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 (2VTO) | -10.35 |

Data adapted from a study on related pyrazole derivatives. researchgate.net

Interaction Mode Analysis: The analysis of the docked poses reveals specific amino acid residues that are key for binding. For pyrazole-based kinase inhibitors, interactions typically involve:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring and the exocyclic amine group are common hydrogen bond donors and acceptors, often interacting with residues in the "hinge region" of the kinase ATP-binding site. nih.gov

Hydrophobic Interactions: The dichlorophenyl ring is crucial for establishing van der Waals and hydrophobic interactions with nonpolar residues in the active site, such as Leucine, Valine, Alanine, and Phenylalanine. nih.gov

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. nih.gov Organic molecules with extended π-conjugated systems, particularly those with electron-donating and electron-accepting groups, can exhibit significant NLO responses. researchgate.net Computational quantum chemistry, especially Density Functional Theory (DFT), is a primary tool for predicting and analyzing the NLO properties of molecules. researchgate.net

Studies on pyrazole derivatives have indicated their potential as NLO materials. nih.gov The key parameters calculated to evaluate NLO properties include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a critical measure of a molecule's second-order NLO activity.

For aminopyrazole derivatives, the amino group (-NH2) acts as an electron-donating group, while the dichlorophenyl ring can act as an electron-accepting moiety, creating a "push-pull" system that enhances NLO properties. DFT calculations, typically using functionals like B3LYP, are employed to optimize the molecular geometry and compute the electronic properties. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| Dipole Moment (μ) | Measures the asymmetry of the molecular charge distribution. | Higher values can be associated with stronger NLO responses. |

| Polarizability (⟨α⟩) | Describes the ease with which the electron cloud can be distorted by an external electric field. | Indicates the molecule's overall electronic responsiveness. |

| First Hyperpolarizability (β₀) | Quantifies the second-order NLO response. | Larger values indicate a stronger potential for NLO applications. Often compared to a standard material like urea. |

Computational studies on various pyrazole derivatives have shown that their hyperpolarizability values are often significantly greater than that of urea, a standard reference material for NLO properties, suggesting their potential as candidates for NLO applications. nih.gov Analysis of the frontier molecular orbitals (HOMO and LUMO) is also critical, as a smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger NLO response.

Investigation of Biological Activities and Underlying Molecular Mechanisms of 4 2,6 Dichlorophenyl 1h Pyrazol 5 Amine Analogues

Mechanistic Studies of Antimicrobial Activity

Analogues of 4-(2,6-dichlorophenyl)-1H-pyrazol-5-amine have demonstrated significant potential in combating microbial infections through various mechanisms. These compounds have been shown to inhibit the growth of a wide range of pathogens and interfere with factors that contribute to their virulence.

A novel series of pyrazole (B372694) derivatives has been synthesized and evaluated for their antimicrobial activity. nih.gov Among the synthesized compounds, certain analogues have shown remarkable antibacterial efficacy. For instance, one compound demonstrated exceedingly high activity against the gram-negative bacterium Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another analogue was found to be highly active against the gram-positive bacterium Streptococcus epidermidis, also with an MIC of 0.25 μg/mL, comparable to the standard. nih.gov

Furthermore, a series of novel pyrazoline derivatives were synthesized and assessed for their antibacterial activity against several bacterial strains. One particular compound exhibited potent activity with MIC values of 3.125, 0.39, 0.39, and 0.39 μg/mL against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, respectively. researchgate.net These values are comparable to the standard drugs penicillin and kanamycin (B1662678) B. researchgate.net The mechanism of action for some of these pyrazole-based compounds is believed to be the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair. researchgate.net

The following table summarizes the antibacterial activity of selected pyrazole analogues:

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyrazole Analogue 3 | Escherichia coli (Gram-negative) | 0.25 | nih.gov |

| Ciprofloxacin (Standard) | Escherichia coli (Gram-negative) | 0.5 | nih.gov |

| Pyrazole Analogue 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | nih.gov |

| Pyrazoline Derivative | Bacillus subtilis | 3.125 | researchgate.net |

| Pyrazoline Derivative | Staphylococcus aureus | 0.39 | researchgate.net |

| Pyrazoline Derivative | Pseudomonas aeruginosa | 0.39 | researchgate.net |

| Pyrazoline Derivative | Escherichia coli | 0.39 | researchgate.net |

The therapeutic reach of this compound analogues extends to fungal and parasitic infections. A number of pyrazole derivatives have been synthesized and screened for their antifungal properties. nih.gov One such compound exhibited high activity against Aspergillus niger with an MIC of 1 μg/mL, which is more potent than the standard antifungal drug Clotrimazole (MIC: 2 μg/mL). nih.gov Another analogue showed equipotent activity against Microsporum audouinii when compared to Clotrimazole, both having an MIC of 0.5 μg/mL. nih.gov The proposed antifungal mechanism for some pyrazole carboxamide derivatives involves the disruption of the cell membrane of the mycelium, thereby inhibiting fungal growth. arabjchem.org

In the realm of antiparasitic applications, while the precise mechanisms for pyrazole-based compounds are still under investigation, related nitrogen-containing heterocyclic compounds have shown promise. For instance, arylimidamides, which share some structural similarities, are known to target the mitochondria of parasites, leading to the destruction of their kinetoplast DNA (kDNA). nih.gov Some pyrazole derivatives have been reported as inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1, which is crucial for the parasite's life cycle. nih.gov Structure-activity relationship studies have indicated that pyrazole analogues with bulky groups at the para position of an attached phenyl ring tend to exhibit better antiparasitic effects. researchgate.net

The antifungal efficacy of selected pyrazole analogues is presented in the table below:

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyrazole Analogue 2 | Aspergillus niger | 1 | nih.gov |

| Clotrimazole (Standard) | Aspergillus niger | 2 | nih.gov |

| Pyrazole Analogue 3 | Microsporum audouinii | 0.5 | nih.gov |

| Clotrimazole (Standard) | Microsporum audouinii | 0.5 | nih.gov |

Mechanistic Studies of Anticancer Activity

The anticancer potential of pyrazole analogues has been a significant area of research, with studies revealing their ability to interfere with key cellular processes that drive cancer progression. These compounds have been shown to target signaling pathways, induce programmed cell death, and disrupt the cellular machinery involved in cell division.

A prominent mechanism through which pyrazole analogues exert their anticancer effects is by inhibiting protein kinases, which are critical components of cell signaling pathways that regulate cell growth, proliferation, and survival. nih.gov Bioisosteric replacement of a phenylsulfonamide moiety in a lead compound with pyrazole derivatives led to the discovery of a new class of potent CDK2 inhibitors. nih.gov One of the most potent compounds, 15, inhibited CDK2 at a single-digit nanomolar concentration (Ki = 0.005 µM). nih.gov The aberrant activity of CDK2 is associated with various human cancers, making it an attractive target for anticancer therapies. nih.gov

Another study focused on pyrazole derivatives as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response and cell proliferation. nih.gov The incorporation of a 2,3-dihydroxypropoxy moiety on the pyrazole scaffold resulted in a compound with excellent drug-like properties, including high oral bioavailability, which was selected for advancement into Phase I clinical trials. nih.gov Furthermore, pyrazole analogues have been investigated as inhibitors of Bcr-Abl kinase, a therapeutic target for chronic myeloid leukemia. nih.gov

The inhibitory activity of a selected pyrazole analogue against CDK2 is detailed below:

| Compound | Target Kinase | Inhibitory Constant (Ki) | Reference |

|---|---|---|---|

| Pyrazole Analogue 15 | CDK2 | 0.005 µM | nih.gov |

A crucial strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Pyrazole derivatives have been shown to effectively trigger this process. A novel pyrazole derivative, PTA-1, was found to induce apoptosis at low micromolar concentrations in triple-negative breast cancer cells. nih.gov This was confirmed by the externalization of phosphatidylserine, activation of caspase-3/7, and detection of DNA fragmentation. nih.gov

In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating. The aforementioned PTA-1 was also shown to cause cell cycle arrest. nih.gov Similarly, ethyl acetate (B1210297) extracts containing pyrazole derivatives have been shown to induce apoptosis and cell cycle arrest in colorectal cancer cell lines. nih.gov Flow cytometry analysis confirmed that these extracts led to a decrease in cell viability in a dose-dependent manner. nih.gov The molecular mechanism involves the regulation of genes involved in apoptosis and the cell cycle, such as Bax, Bcl-2, p21, and Cyclin D1. nih.gov

The cytoskeleton, particularly the microtubule network formed by the polymerization of tubulin, plays a vital role in cell division. Disrupting microtubule dynamics is a well-established anticancer strategy. A series of pyrazoline derivatives have been synthesized and identified as potent inhibitors of tubulin polymerization. nih.gov The most active compound in this series demonstrated potent anti-proliferation activity against cancer cell lines and was comparable to the positive control, Colchicine, in its ability to inhibit tubulin polymerization, but with lower toxicity. nih.gov

The mechanism of action involves the binding of these pyrazole analogues to tubulin, which prevents its assembly into microtubules. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. mdpi.com The inhibitory effect of these compounds on tubulin polymerization has been confirmed through in vitro assays, with some analogues showing IC50 values in the low micromolar range. mdpi.com

Modulation of Enzyme Activities

Derivatives of this pyrazole compound have demonstrated significant interactions with key biological targets, including the cannabinoid-1 (CB1) receptor and various cysteine proteases.

Cannabinoid-1 (CB1) Receptor Antagonism:

A notable biological activity associated with analogues of this compound is their ability to act as antagonists or inverse agonists at the cannabinoid-1 (CB1) receptor. The discovery of the endocannabinoid system has spurred the development of CB1 receptor antagonists. wikipedia.org The first inverse agonist for this receptor, rimonabant, was identified in 1994 and has been shown to block the CB1 receptor selectively, leading to decreased food intake and regulation of body weight gain. wikipedia.org

Structurally related compounds, such as rimonabant, which is N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, are potent and highly selective ligands for the CB1 receptor. wikipedia.orgnih.gov These antagonists can counteract the effects of cannabinoid agonists both in laboratory settings and in living organisms. wikipedia.org While some naturally occurring cannabinoids like cannabidiol (B1668261) (CBD) and Δ-tetrahydrocannabivarin (THCV) can also modulate CB1 receptor activity, synthetic antagonists often exhibit higher potency and selectivity. wikipedia.orgdrugbank.comrealmofcaring.org For instance, the synthetic cannabidiol analogue, O-2654, acts as a neutral antagonist of cannabinoid receptor agonists. realmofcaring.org

Cysteine Protease Inhibition:

Certain analogues have also been investigated for their ability to inhibit cysteine proteases. These enzymes play crucial roles in various physiological and pathological processes. mdpi.com Protein inhibitors of cysteine proteases are vital for regulating proteolysis in living organisms. mdpi.com The inhibition mechanism can vary, and understanding these interactions is key to developing targeted therapies. mdpi.com For example, Z-FG-NHO-BzOME is a cysteine protease inhibitor that shows selectivity for cathepsin B, cathepsin L, cathepsin S, and papain. medchemexpress.com Another example, 6,6′-dihydroxythiobinupharidine (DTBN), has shown inhibitory activity against cathepsins S, B, and L, with the highest sensitivity observed for cathepsin S. mdpi.com

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of these pyrazole analogues. These studies systematically modify the chemical structure to identify key features responsible for their biological activity.

Impact of Dichlorophenyl Substitution Pattern on Biological Activity

The substitution pattern on the phenyl ring significantly influences the biological activity of these compounds. For CB1 receptor antagonists, a 2,4-dichloro-substituted phenyl ring at the 1-position of the pyrazole is often preferred for optimal affinity and activity. wikipedia.org Adding more halogen atoms to this phenyl ring has been shown to decrease the compound's affinity for the receptor. wikipedia.org Furthermore, a para-substituted phenyl ring at the 5-position of the pyrazole is important for receptor recognition and antagonism, with substituents like chlorine, bromine, or iodine being favorable. wikipedia.org

The position of substituents on the pyrazole ring can also dictate the type of biological activity. For instance, in a series of pyrazole derivatives, those with a 4-chlorophenyl group at the 3-position and various substitutions at the 4-position were synthesized and evaluated for their antifungal and antitubercular activities. rsc.org

Role of Pyrazole Ring Substituents in Bioactivity Modulation

Substituents on the pyrazole ring itself play a critical role in modulating the bioactivity of these compounds. nih.gov Modifications at different positions of the pyrazole ring can lead to a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.gov

For kinase inhibitors, even small modifications to the pyrazole ring can have significant effects on the selectivity of the compounds. nih.gov For example, introducing alkyl residues on the pyrazole can lead to non-selective inhibitors. nih.gov In the development of inhibitors for the AurB kinase, the addition of a pyrazole ring, particularly one substituted at the 4-position, yielded the best results in increasing inhibitory potency. mdpi.com The pyrazole moiety is often critical for binding to the target enzyme, as it can fit into specific regions of the enzyme's active site. mdpi.com

The following table summarizes the impact of various substituents on the pyrazole ring on the biological activity of the resulting compounds.

| Substitution Position | Substituent Type | Observed Biological Effect | Reference |

| 1-position | 2,4-dichlorophenyl | Preferred for CB1 receptor affinity and activity | wikipedia.org |

| 3-position | 4-chlorophenyl | Component of antifungal and antitubercular agents | rsc.org |

| 4-position | Various | Substitution at this position can be crucial for AurB kinase inhibition | mdpi.com |

| General | Alkyl residues | Can lead to non-selective kinase inhibition | nih.gov |

Influence of Amino Group Modifications on Target Engagement

Modifications to the amino group at the 5-position of the pyrazole ring are instrumental in influencing how the molecule engages with its biological target. mdpi.com The versatility of the 5-aminopyrazole structure has made it a valuable framework in drug discovery, with derivatives showing promise as kinase inhibitors, anticancer agents, and anti-inflammatory agents. mdpi.com

In the development of p38 MAP kinase inhibitors, an X-ray crystal structure revealed that a unique hydrogen bond forms between the exocyclic amine of the inhibitor and a threonine residue in the ATP binding pocket of the enzyme. nih.gov This interaction is believed to contribute significantly to the inhibitor's selectivity for p38. nih.gov Cleaving a Boc protecting group from the amino group to yield a primary amine has been shown to influence the compound's activity. nih.gov Further modifications, such as introducing an amide moiety, can sometimes result in inactive compounds, highlighting the sensitivity of target engagement to changes in this part of the molecule. nih.gov

The table below illustrates how modifications to the amino group can affect the biological activity of 5-aminopyrazole derivatives.

| Amino Group Modification | Resulting Moiety | Impact on Biological Activity | Reference |

| Unmodified | Primary amine (NH2) | Can form crucial hydrogen bonds for target engagement (e.g., with p38 MAP kinase) | nih.gov |

| Boc protected | Boc-amine | Removal of this group can alter activity | nih.gov |

| Acylation | Amide | Can lead to a loss of activity in some kinase inhibitors | nih.gov |

Advanced Research Perspectives and Future Directions for 4 2,6 Dichlorophenyl 1h Pyrazol 5 Amine

Development of Novel Therapeutic Agents based on the Pyrazole-5-amine Scaffold

The pyrazole-5-amine scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a wide array of therapeutic agents. nih.govchemimpex.com The inherent properties of the pyrazole (B372694) nucleus have led to its incorporation into drugs with anti-inflammatory, antimicrobial, and anticancer activities. nih.gov

Research into pyrazole derivatives has yielded potent inhibitors of key cellular targets. A notable area of development is in oncology, where pyrazole-based compounds have been designed as kinase inhibitors. For instance, fragment-based screening and structure-based design have led to the creation of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel inhibitor of cyclin-dependent kinases (CDKs) that has been evaluated in clinical trials for cancer treatment. nih.gov Fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, have also been synthesized and show promise as multi-target enzyme inhibitors for cancer therapy. mdpi.com

Further research has identified other pyrazole derivatives with significant anticancer potential. A synthesized pyrazolone, 4,4-dichloro-1-(2,4-dichlorophenyl)-3-methyl-5-pyrazolone, was identified as a potent catalytic inhibitor of human telomerase, an enzyme crucial for cancer cell immortality. nih.gov The broad applicability of the pyrazole core is also demonstrated by the synthesis of various derivatives with potential therapeutic uses, highlighting the scaffold's importance in drug discovery. researchgate.net

Table 1: Examples of Pyrazole-Based Therapeutic Agents and Scaffolds

| Compound/Scaffold Class | Therapeutic Target | Potential Application |

| N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519) | Cyclin-Dependent Kinase 2 (CDK2) | Oncology nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR-TK, various kinases | Oncology mdpi.com |

| 4,4-dichloro-1-(2,4-dichlorophenyl)-3-methyl-5-pyrazolone | Human telomerase | Oncology nih.gov |

| 5-Aminopyrazole derivatives | Adenosine A1 receptor | Various therapeutic areas nih.gov |

Exploration in Agrochemicals and Material Science Applications

Beyond pharmaceuticals, the pyrazole scaffold is integral to the development of modern agrochemicals. Pyrazole derivatives are utilized as active ingredients in pesticides and herbicides, contributing to crop protection and enhanced agricultural productivity. chemimpex.com A specific area of research involves the design of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, which have shown potential as lead structures for new synthetic auxin herbicides. mdpi.com

In the field of material science, pyrazole derivatives are being explored for the creation of novel materials with specialized properties. These applications include the development of luminescent compounds and conducting polymers. chemimpex.com Another practical application is in corrosion inhibition, where pyrazole-based compounds form a protective barrier on metal surfaces, mitigating corrosion in acidic environments. nih.gov This protective mechanism is tied to the molecular structure and adsorption capabilities of the pyrazole inhibitors on the metal substrate. nih.gov

Table 2: Applications of Pyrazole Derivatives in Agrochemicals and Material Science

| Application Area | Specific Use | Compound Class/Example |

| Agrochemicals | Herbicide | 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids mdpi.com |

| Agrochemicals | Pesticide | General Pyrazole Derivatives chemimpex.com |

| Material Science | Corrosion Inhibitor | Pyrazole-based inhibitors nih.gov |

| Material Science | Advanced Materials | Luminescent compounds, conducting polymers chemimpex.com |

Integration of Computational and Experimental Approaches for Rational Compound Design

The rational design of novel pyrazole derivatives is increasingly driven by the synergy between computational modeling and experimental validation. mdpi.com This integrated approach accelerates the discovery and optimization process for new compounds with desired properties. mdpi.com Computational techniques such as molecular docking, 3D quantitative structure-activity relationship (3D-QSAR) studies, pharmacophore mapping, and molecular dynamics simulations are employed to predict the biological activity and binding interactions of new molecules. mdpi.com

For example, in the development of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents, computational studies were used to identify key structural features required for activity and to predict how potent compounds would bind to their target kinase. mdpi.com Similarly, the design of a pyrazole-based corrosion inhibitor involved a combination of theoretical methods, like Density Functional Theory (DFT), and experimental analysis to understand its adsorption mechanism on steel surfaces. nih.gov

This iterative cycle of computational prediction followed by experimental synthesis and testing has proven powerful. It was instrumental in the structure-guided optimization of the CDK inhibitor AT7519, where X-ray crystallography provided structural insights that guided further chemical modifications. nih.gov

Table 3: Computational and Experimental Synergy in Pyrazole Derivative Design

| Computational Method | Purpose | Experimental Validation |

| Molecular Docking / Dynamics | Predict binding mode and affinity of a ligand to a receptor. mdpi.com | In vitro enzyme inhibition assays. nih.govmdpi.com |

| 3D-QSAR / Pharmacophore Mapping | Identify key chemical features required for biological activity. mdpi.com | Synthesis and biological testing of new analogs. mdpi.com |

| Density Functional Theory (DFT) | Elucidate molecular properties and adsorption mechanisms. nih.gov | Electrochemical and surface analysis for corrosion inhibition. nih.gov |

| Fragment-Based Screening | Identify small molecule fragments that bind to a target. nih.gov | X-ray crystallography to visualize binding. nih.gov |

Future Challenges and Opportunities in Pyrazole Chemistry and its Derivatives

Despite significant progress, the field of pyrazole chemistry faces several challenges and holds numerous opportunities for future exploration. A primary challenge is the development of more efficient, sustainable, and environmentally friendly methods for synthesizing pyrazole derivatives. ias.ac.in For therapeutic applications, overcoming issues like drug resistance and improving the bioavailability of pyrazole-based compounds remain critical hurdles. researchgate.net Furthermore, the tautomerism of the pyrazole ring, where the compound can exist in multiple forms, presents complexities in predicting chemical behavior and reactivity under different conditions.

The opportunities for innovation, however, are vast. There is great potential in exploring new applications for pyrazole-based compounds in emerging fields such as energy storage, catalysis, and chemical sensing. In medicine, designing novel pyrazoles with highly potent, submicromolar biological profiles is an ongoing quest. ias.ac.in The investigation of combination therapies, where pyrazole derivatives could work synergistically with existing drugs, offers another promising avenue for treating complex diseases like cancer. researchgate.net The continued exploration of the pyrazole scaffold is expected to yield new compounds with enhanced efficacy and novel mechanisms of action, solidifying its role as a privileged structure in chemistry. ias.ac.in

Q & A

Q. What are the standard protocols for synthesizing 4-(2,6-dichlorophenyl)-1H-pyrazol-5-amine derivatives?

Methodological Answer: A common synthesis route involves nucleophilic substitution reactions. For example, reacting 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with o-nitrochlorobenzene in dimethyl sulfoxide (DMSO) and lithium hydroxide at 343 K for 4.5 hours yields high-purity derivatives (73.95% yield). Crystallization in ethanol:acetone (1:1) produces X-ray-quality crystals . Key steps include optimizing stoichiometry (e.g., 1:2 molar ratio of pyrazole to aryl chloride) and solvent selection to minimize side reactions.

Q. How is X-ray crystallography used to confirm the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) analysis is critical. For instance, intramolecular N–H⋯O hydrogen bonding and dihedral angles between aromatic rings (e.g., 74.03° in a derivative) are quantified using SHELXL refinement . Data collection parameters (e.g., Bruker SMART APEXII diffractometer, λ = 0.71073 Å) and refinement protocols (riding H atoms, Uiso(H) = 1.2Ueq(C)) ensure structural accuracy. Discrepancies in bond lengths or angles require iterative refinement cycles .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 5.2–5.8 ppm) using deuterated DMSO or CDCl3.

- IR Spectroscopy : Confirm N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹).

- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ for C15H11Cl2N3). Multi-step synthesis intermediates require LC-MS monitoring to track purity .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of halogenated pyrazol-5-amine derivatives?

Methodological Answer:

- Solvent-Free Conditions : Condensation of barbituric acids, aldehydes, and pyrazol-amines under solvent-free heating (120°C) reduces side-product formation .

- Catalytic Systems : Use LiOH or K2CO3 in DMSO to enhance nucleophilic substitution kinetics. For example, replacing DMSO with polar aprotic solvents (DMF, acetonitrile) may alter reaction pathways .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 4.5 hours to 30 minutes) while maintaining >70% yield in arylations .

Q. How do structural variations (e.g., substituent position) affect biological activity?

Methodological Answer:

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., Cl, NO2) at the 2,6-positions show enhanced activity against Mycobacterium tuberculosis (MIC = 0.5–2 µg/mL). This correlates with increased lipophilicity and membrane penetration .

- Anticancer Screening : Pyrazole-4-carbonitrile derivatives inhibit tubulin polymerization (IC50 = 1.2 µM) by binding to the colchicine site. Structure-activity relationship (SAR) studies require in vitro assays (e.g., sea urchin embryo models) and molecular docking (PDB: 1SA0) .

Q. How can computational methods resolve contradictions in crystallographic data?

Methodological Answer:

- Density Functional Theory (DFT) : Compare calculated vs. experimental bond lengths (e.g., C–Cl: 1.73 Å vs. 1.74 Å) to identify systematic errors.

- Hydrogen Bond Networks : Use programs like Mercury to model intermolecular interactions (e.g., C–H⋯O vs. N–H⋯N) that stabilize crystal packing. Discrepancies in dihedral angles (>5° deviation) may indicate conformational flexibility or twinning .

Data Contradiction Analysis

Q. Why do different studies report varying dihedral angles for similar derivatives?

Methodological Answer: Variations arise from:

- Substituent Effects : Electron-donating groups (e.g., OMe) reduce steric hindrance, decreasing dihedral angles (e.g., 68° vs. 74° for Cl-substituted derivatives).

- Crystallization Conditions : Solvent polarity (e.g., ethanol vs. acetone) influences molecular conformation. Slow evaporation favors thermodynamically stable forms .

- Refinement Software : SHELXL vs. OLEX2 may prioritize different restraint weights, altering angle precision .

Experimental Design Tables

Q. Table 1: Optimization of Reaction Conditions for Pyrazol-5-Amine Synthesis

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMSO | DMF | DMSO |

| Base | LiOH | K2CO3 | LiOH |

| Temperature (°C) | 70 | 100 | 70 |

| Yield (%) | 73.9 | 58.2 | 73.9 |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.